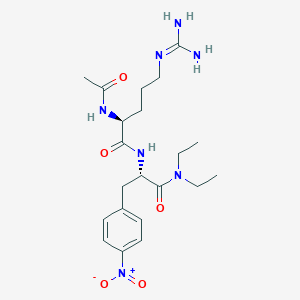
Atic-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atic-IN-1 is a small molecule inhibitor that targets the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase (ATIC). This enzyme is crucial for the aminoimidazole carboxamide ribonucleotide transformylase activity, which is essential in the purine biosynthesis pathway. This compound exhibits anti-tumor activity by reducing cell numbers and cell division rates .
准备方法
The synthesis of Atic-IN-1 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of aminoimidazole carboxamide ribonucleotide, followed by a series of chemical transformations to introduce the necessary functional groups. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques to produce the compound in bulk quantities.
化学反应分析
Atic-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a carboxylic acid derivative, while reduction may yield an alcohol derivative .
科学研究应用
Atic-IN-1 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase and its role in purine biosynthesis.
Biology: It is used to investigate the effects of ATIC inhibition on cell proliferation and division, particularly in cancer cells.
Medicine: this compound is being explored as a potential anti-cancer agent due to its ability to reduce tumor cell numbers and division rates.
Industry: It may be used in the development of new therapeutic agents targeting purine biosynthesis pathways
作用机制
Atic-IN-1 exerts its effects by inhibiting the dimerization of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase. This inhibition disrupts the enzyme’s activity, leading to a reduction in aminoimidazole carboxamide ribonucleotide transformylase activity. The molecular targets involved include the active sites of the enzyme, where this compound binds and prevents dimerization. This disruption ultimately leads to a decrease in cell proliferation and division rates .
相似化合物的比较
Atic-IN-1 is unique in its specific targeting of aminoimidazole carboxamide ribonucleotide transformylase/inosine monophosphate cyclohydrolase dimerization. Similar compounds include:
Methotrexate: An inhibitor of dihydrofolate reductase, another enzyme in the purine biosynthesis pathway.
6-Mercaptopurine: An inhibitor of several enzymes in the purine biosynthesis pathway, including hypoxanthine-guanine phosphoribosyltransferase.
Azathioprine: A prodrug that is converted into 6-mercaptopurine in the body and inhibits purine biosynthesis.
This compound stands out due to its specific mechanism of action and its potential as an anti-cancer agent .
属性
分子式 |
C21H33N7O5 |
|---|---|
分子量 |
463.5 g/mol |
IUPAC 名称 |
(2S)-2-acetamido-5-(diaminomethylideneamino)-N-[(2S)-1-(diethylamino)-3-(4-nitrophenyl)-1-oxopropan-2-yl]pentanamide |
InChI |
InChI=1S/C21H33N7O5/c1-4-27(5-2)20(31)18(13-15-8-10-16(11-9-15)28(32)33)26-19(30)17(25-14(3)29)7-6-12-24-21(22)23/h8-11,17-18H,4-7,12-13H2,1-3H3,(H,25,29)(H,26,30)(H4,22,23,24)/t17-,18-/m0/s1 |
InChI 键 |
DDVRELSQBWTGRE-ROUUACIJSA-N |
手性 SMILES |
CCN(CC)C(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)C |
规范 SMILES |
CCN(CC)C(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


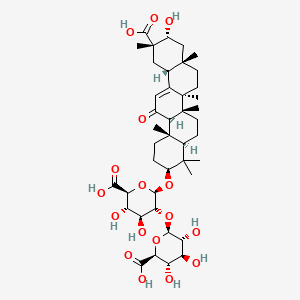
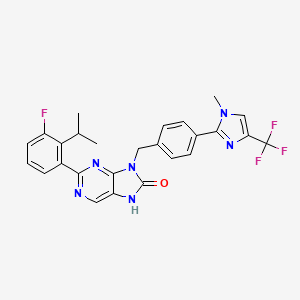
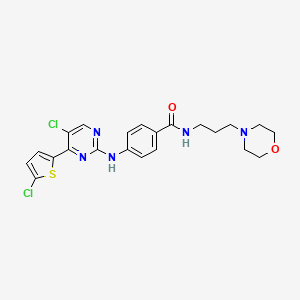
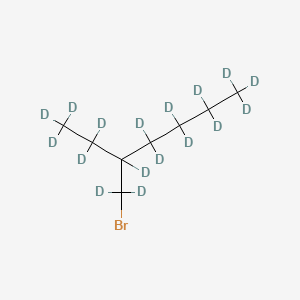
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl]-, phenylmethyl ester](/img/structure/B12394811.png)
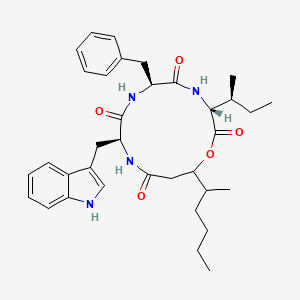
![(2S,4R)-1-((S)-2-((1r,4S)-4-((7-(4-(3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl)-1H-pyrazol-1-yl)-2-azaspiro[3.5]nonan-2-yl)methyl)cyclohexane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide](/img/structure/B12394814.png)
![disodium;(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12394817.png)
![2-(furan-2-ylmethylamino)-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12394823.png)
![[5'-13C]uridine](/img/structure/B12394831.png)
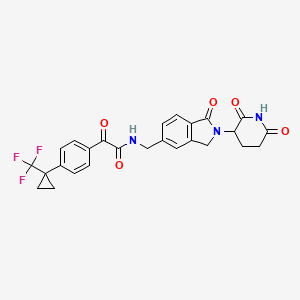


![[(2R,4R,5R)-4-acetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12394860.png)
